molecular formula C16H19N3O2S B254272 N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Numéro de catalogue B254272
Poids moléculaire: 317.4 g/mol
Clé InChI: UQFMMPBHROTQGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway involved in the development and progression of cancer.

Mécanisme D'action

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide works by inhibiting the BTK pathway, which is a critical signaling pathway involved in the development and progression of cancer. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B cells. By inhibiting BTK, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to modulate the immune response, which may contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. In addition, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has a favorable pharmacokinetic profile, which may make it suitable for clinical development. However, one limitation of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is that it may have off-target effects, which could lead to unwanted side effects.

Orientations Futures

There are several potential future directions for the development of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide. One area of interest is the exploration of combination therapies, as N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to enhance the activity of other anti-cancer agents. In addition, further studies are needed to better understand the mechanism of action of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide and its potential off-target effects. Finally, clinical studies are needed to determine the safety and efficacy of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide in human patients.

Méthodes De Synthèse

The synthesis of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide involves a multi-step process that begins with the condensation of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-oxo-1,6-dihydro-2-pyrimidinethiol to form the desired product.

Applications De Recherche Scientifique

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

Nom du produit

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Formule moléculaire

C16H19N3O2S

Poids moléculaire

317.4 g/mol

Nom IUPAC

N-(4-tert-butylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)11-4-6-12(7-5-11)18-14(21)10-22-15-17-9-8-13(20)19-15/h4-9H,10H2,1-3H3,(H,18,21)(H,17,19,20)

Clé InChI

UQFMMPBHROTQGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.